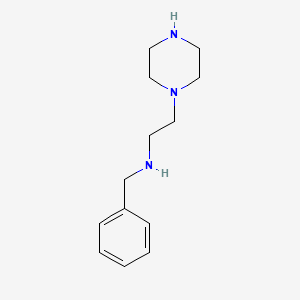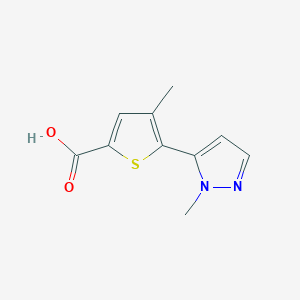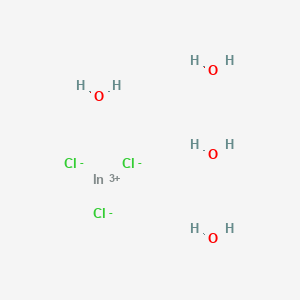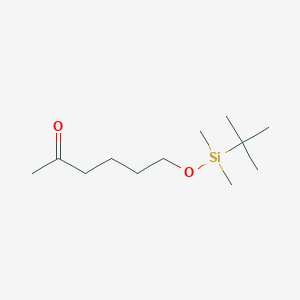
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is an organic compound with the molecular formula C10H8Cl2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two chlorine atoms attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE typically involves the reaction of 2,3-dichloroaniline with pyrazine-2,6-diamine under specific conditions. One common method includes:
Starting Materials: 2,3-dichloroaniline and pyrazine-2,6-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, leading to inhibition of its function .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diaminopyrazine: Lacks the dichlorophenyl group, making it less hydrophobic.
3-(2,4-Dichlorophenyl)pyrazine-2,6-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
3-(2,3-Dichlorophenyl)pyridine-2,6-diamine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is unique due to the presence of both the dichlorophenyl group and the pyrazine ring, which confer specific chemical properties and biological activities. The dichlorophenyl group enhances its hydrophobicity, while the pyrazine ring provides a versatile scaffold for further functionalization .
Propiedades
Número CAS |
212778-83-1 |
|---|---|
Fórmula molecular |
C10H8Cl2N4 |
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
3-(2,3-dichlorophenyl)pyrazine-2,6-diamine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H4,13,14,16) |
Clave InChI |
CQGJBSYKOSGFBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)

![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)


![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)


